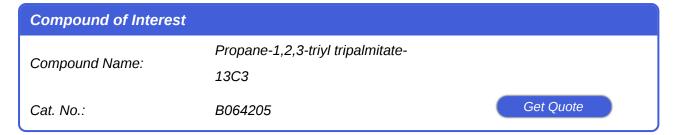


physical and chemical properties of 13C3tripalmitin

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An In-depth Technical Guide to 13C3-Tripalmitin for Researchers

Introduction

13C3-Tripalmitin is a stable isotope-labeled triglyceride that serves as a critical tool in metabolic research, particularly in the fields of lipidomics and clinical diagnostics. It is a synthetic form of tripalmitin, a saturated triglyceride, where three carbon atoms have been replaced with the non-radioactive, heavy isotope, carbon-13 (¹³C). This labeling allows for the precise tracing of the absorption, distribution, metabolism, and excretion of dietary fats in vivo without the risks associated with radioactive isotopes. This guide provides a comprehensive overview of the physical and chemical properties of 13C3-Tripalmitin, detailed experimental protocols for its use, and visualizations of its metabolic fate and experimental workflows.

Core Physical and Chemical Properties

The fundamental characteristics of 13C3-Tripalmitin are essential for its proper handling, storage, and application in experimental settings. The properties of both unlabeled and ¹³C-labeled tripalmitin are summarized below for comparison. The exact molecular weight of the labeled compound depends on the position of the ¹³C atoms (e.g., on the glycerol backbone or the carboxyl groups of the fatty acids).



Property	Value (13C3- Tripalmitin)	Value (Unlabeled Tripalmitin)	Reference
Molecular Formula	C ₅₁ H ₉₈ O ₆ (specific notation may vary, e.g., *C ₃ C ₄₈ H ₉₈ O ₆)	C51H98O6	[1][2][3]
Molecular Weight	~810.30 g/mol	~807.32 g/mol	[2][4]
Appearance	White to almost white, fine crystalline powder or solid.[5][6]	White, waxy solid.[7]	[5][6][7]
Melting Point	64-66 °C or 66-68 °C	65-67 °C	[5][7]
Boiling Point	Decomposes before boiling (approx. >300 °C)	759.8 °C at 760 mmHg (theoretical)	[5][7]
Solubility	Insoluble in water; Soluble in chloroform, diethyl ether, hot ethanol.[7][8]	Insoluble in water; Soluble in ether, alcohol, and benzene. [8]	[7][8]
Density	Not specified for labeled variant	0.8752 g/cm³ (at 70 °C)	[5]
Storage Conditions	Store in a freezer (-20°C), protected from light.[1]	Room temperature	[1][9]
Purity/Assay	Typically >98% or >99%	N/A	[2][4]
Isotopic Purity	Typically 99 atom % ¹³ C.	N/A	
CAS Number	168294-57-3 (carboxyl-¹³C₃); 1246739-65-0 (glycerol-¹³C₃)	555-44-2	[1][4][9]



Metabolic Fate and Signaling Pathways

Upon ingestion, 13C3-tripalmitin undergoes digestion and absorption similar to its unlabeled counterpart. In the small intestine, it is hydrolyzed by pancreatic lipase into two molecules of 13 C-palmitic acid and one molecule of 13 C-monoacylglycerol. These products are absorbed by enterocytes, re-esterified back into triglycerides, packaged into chylomicrons, and released into the lymphatic system before entering the bloodstream. In circulation, lipoprotein lipase (LPL) hydrolyzes the triglycerides, releasing the labeled fatty acids and glycerol for uptake by peripheral tissues like adipose, muscle, and liver for energy production (β -oxidation) or storage.



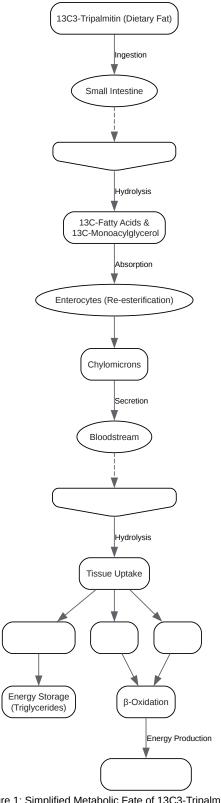


Figure 1: Simplified Metabolic Fate of 13C3-Tripalmitin

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Figure 1: Simplified Metabolic Fate of 13C3-Tripalmitin



Experimental Protocols

13C3-Tripalmitin is frequently used in tracer studies to quantify fat malabsorption and metabolism. The ¹³C mixed-triglyceride breath test is a non-invasive method to assess pancreatic exocrine function and fat digestion.

Protocol: 13C Mixed-Triglyceride Breath Test

This protocol is adapted from methodologies used to diagnose fat malabsorption.[10][11]

- 1. Subject Preparation:
- Subjects must fast for a minimum of 8-12 hours overnight.
- A baseline breath sample is collected before the test meal to determine the natural ¹³C/¹²C ratio.
- 2. Test Meal Administration:
- A standardized fat-rich meal is prepared.
- A precise dose of 13C3-Tripalmitin (and often another labeled lipid like ¹³C-triolein) is incorporated into the meal. A typical dose might be 50-100 mg of the labeled triglyceride.[11]
- The subject consumes the entire meal within a specified timeframe (e.g., 10-15 minutes).
- 3. Breath Sample Collection:
- Breath samples are collected at regular intervals post-meal (e.g., every 30-60 minutes) for a total duration of 4-6 hours.
- Subjects exhale into a collection bag or tube.
- The timing of sample collection is critical for accurately capturing the kinetics of ¹³CO₂ excretion.
- 4. Sample Analysis:
- The collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS).







- IRMS measures the ratio of ¹³CO₂ to ¹²CO₂ with high precision.
- The results are expressed as a change from baseline, often as "delta over baseline" (DOB) or as a percentage of the administered ¹³C dose recovered per hour.
- 5. Data Interpretation:
- The rate and cumulative amount of ¹³CO₂ exhaled reflect the efficiency of fat digestion and absorption.
- Low recovery of ¹³CO₂ in the breath suggests malabsorption, as the labeled fat is not being efficiently broken down and metabolized.[10]



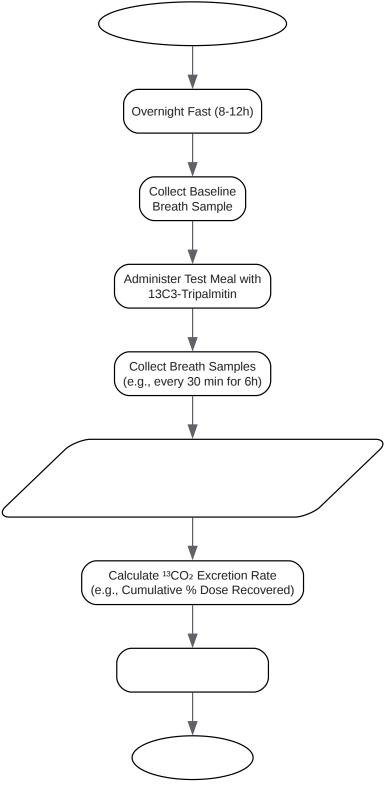


Figure 2: Workflow for a 13C-Tripalmitin Breath Test

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Figure 2: Workflow for a 13C-Tripalmitin Breath Test



Protocol: Fecal Fat Tracer Analysis

To create a complete picture of lipid distribution, fecal elimination must be quantified. This protocol outlines the analysis of lipid tracers in stool.[12]

- 1. Subject Preparation and Dosing:
- Similar to the breath test, subjects consume a fat-rich meal containing a known amount of 13C3-Tripalmitin.[12]
- 2. Sample Collection:
- All stool samples are collected for a period of 3 days following the test meal.[12]
- Samples should be immediately frozen and stored at -20°C or lower until analysis.
- 3. Lipid Extraction and Fractionation:
- Lipids are extracted from a homogenized aliquot of the stool sample using a standard method like Folch or Bligh-Dyer extraction.
- The total lipid extract can be fractionated to isolate different lipid classes, such as free fatty acids (FFA) and triacylglycerols (TAG), using solid-phase extraction (SPE).
- 4. Fatty Acid Derivatization:
- The fatty acids within each fraction are converted to fatty acid methyl esters (FAMEs) through transesterification (e.g., using methanolic HCl or BF₃-methanol). This step is necessary for gas chromatography analysis.
- 5. Sample Analysis:
- The FAMEs are analyzed by gas chromatography/mass spectrometry (GC/MS) or gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS).[12]
- These techniques allow for the identification and quantification of the ¹³C-labeled palmitate, distinguishing it from the unlabeled pool.



6. Data Interpretation:

- The amount of ¹³C recovered in the stool is calculated and expressed as a percentage of the total administered dose (Cumulative Tracer Recovery).[12]
- This value represents the portion of ingested fat that was not absorbed. Combining this data
 with breath test results provides a comprehensive assessment of postprandial lipid
 metabolism.[12]

Applications in Research and Drug Development

- Nutritional Science: To study the absorption and metabolic effects of different types of dietary fats.
- Gastroenterology: As a diagnostic tool for conditions causing fat malabsorption, such as cystic fibrosis and chronic pancreatitis.[10]
- Pharmacology: To assess how new drugs affect lipid metabolism and absorption.
- Metabolic Disorders: In studies of obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) to trace the pathways of fatty acid storage and oxidation. Long-term exposure to palmitic acid in vitro has been linked to lipotoxicity in insulin-producing cells, a process that can be studied using labeled tripalmitin.[13]

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